Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
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Overview
Description
Methyl 4-(isobutylamino)bicyclo[222]octane-1-carboxylate hydrochloride is a synthetic organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that provides the desired product in good to excellent yields with high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Uniqueness
Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the isobutylamino group. This structural feature imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H26ClNO2 |
---|---|
Molecular Weight |
275.81 g/mol |
IUPAC Name |
methyl 4-(2-methylpropylamino)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H25NO2.ClH/c1-11(2)10-15-14-7-4-13(5-8-14,6-9-14)12(16)17-3;/h11,15H,4-10H2,1-3H3;1H |
InChI Key |
VKKGCVLIZYTADB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC12CCC(CC1)(CC2)C(=O)OC.Cl |
Origin of Product |
United States |
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